molecular formula C7H5ClNNaO2 B2735599 Sodium 2-(3-chloropyridin-4-yl)acetate CAS No. 2219380-32-0

Sodium 2-(3-chloropyridin-4-yl)acetate

Cat. No.: B2735599
CAS No.: 2219380-32-0
M. Wt: 193.56
InChI Key: HLNGFPHDNXDMDQ-UHFFFAOYSA-M
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Description

Sodium 2-(3-chloropyridin-4-yl)acetate is a chemical compound with the molecular formula C7H6ClNO2Na. It is a sodium salt derivative of 3-chloropyridine, characterized by the presence of a chloropyridine ring attached to an acetate group. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-chloropyridin-4-yl)acetate typically involves the reaction of 3-chloropyridine with sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions. The mixture is then stirred and heated to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with precise control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the original compound.

    Reduction Products: Reduced forms of the original compound.

Scientific Research Applications

Sodium 2-(3-chloropyridin-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridine derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-(3-chloropyridin-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

    Sodium 2-(3-bromopyridin-4-yl)acetate: Similar structure but with a bromine atom instead of chlorine.

    Sodium 2-(3-fluoropyridin-4-yl)acetate: Contains a fluorine atom in place of chlorine.

    Sodium 2-(3-iodopyridin-4-yl)acetate: Features an iodine atom instead of chlorine.

Uniqueness: Sodium 2-(3-chloropyridin-4-yl)acetate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties to the compound. The chlorine atom’s electronegativity and size influence the compound’s behavior in chemical reactions, making it distinct from its bromine, fluorine, and iodine analogs.

Properties

IUPAC Name

sodium;2-(3-chloropyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.Na/c8-6-4-9-2-1-5(6)3-7(10)11;/h1-2,4H,3H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNGFPHDNXDMDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(=O)[O-])Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClNNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219380-32-0
Record name sodium 2-(3-chloropyridin-4-yl)acetate
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